4-(1-Naphthyloxy)butanoic acid 4-(1-Naphthyloxy)butanoic acid
Brand Name: Vulcanchem
CAS No.: 16563-45-4
VCID: VC7951531
InChI: InChI=1S/C14H14O3/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

4-(1-Naphthyloxy)butanoic acid

CAS No.: 16563-45-4

Cat. No.: VC7951531

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Naphthyloxy)butanoic acid - 16563-45-4

Specification

CAS No. 16563-45-4
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 4-naphthalen-1-yloxybutanoic acid
Standard InChI InChI=1S/C14H14O3/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16)
Standard InChI Key VZLRADDUUOXYSL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(1-Naphthyloxy)butanoic acid consists of a naphthalene ring system (C₁₀H₇) connected to a butanoic acid group (C₄H₇O₂) through an ether linkage. The IUPAC name is 4-(naphthalen-1-yloxy)butanoic acid, with the oxygen atom bridging the naphthalene's 1-position and the fourth carbon of the butanoic acid chain .

Key Structural Features:

  • Naphthyl Group: Planar aromatic system providing hydrophobicity and π-π stacking capability.

  • Ether Linkage: Enhances metabolic stability compared to ester analogs.

  • Carboxylic Acid: Enables salt formation, hydrogen bonding, and conjugation reactions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25–7.45 (m, 7H, naphthyl), 4.20 (t, J=6.4 Hz, 2H, OCH₂), 2.50 (t, J=7.2 Hz, 2H, CH₂COOH), 1.95 (quin, J=6.8 Hz, 2H, CH₂CH₂) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (naphthyl C-H bend).

Physical Properties

PropertyValueSource
Molecular Weight230.26 g/mol
Melting Point141–143°C
LogP (Octanol-Water)3.2 ± 0.3
Solubility in Water0.12 mg/mL (25°C)
pKa4.7 (carboxylic proton)

Synthetic Methodologies

Nucleophilic Substitution Route

The most common synthesis involves reacting 1-naphthol with 4-bromobutanoic acid under alkaline conditions:

Reaction Scheme:
1-Naphthol + 4-Bromobutanoic Acid → 4-(1-Naphthyloxy)butanoic Acid + HBr

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80°C, 12 hours

  • Yield: 92%

Transition Metal-Catalyzed Coupling

A 2020 study demonstrated nickel-catalyzed cross-coupling for improved regioselectivity :

Components:

  • Catalyst: Ni(cod)₂ (5 mol%)

  • Ligand: 4,4-Dibenzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

  • Reducing Agent: KOtBu

  • Solvent: THF, 60°C, sealed tube

  • Yield: 99%

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionMetal-Catalyzed Coupling
CostLowHigh
Reaction Time12–24 hours2–4 hours
Scalability>100 g<10 g
ByproductsHBrNone
Cell LineIC₅₀ (72h)Mechanism
HepG2>100 µMNon-cytotoxic
MCF-778 µMROS-mediated apoptosis
PC-365 µMCaspase-3 activation

Industrial and Material Science Applications

Polymer Stabilization

Incorporation into polyethylene (0.5 wt%) improves UV resistance by 40% through radical scavenging, outperforming commercial stabilizers like Tinuvin 328 .

Liquid Crystal Composites

When derivatized to methyl esters, the compound induces nematic phases in mixtures with 5CB (4-Cyano-4'-pentylbiphenyl), showing clearing temperatures of 125°C .

HazardCodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
RespiratoryH335Employ fume hoods

Recent Advances and Future Directions

2024–2025 Developments

  • Photodynamic Therapy: Zinc porphyrin conjugates exhibit 85% cancer cell kill rates at 650 nm irradiation .

  • Biodegradable Polymers: Copolymers with PLA show 90% degradation in 6 months versus 24 months for pure PLA .

Unresolved Challenges

  • Stereoselective Synthesis: Current methods produce racemic mixtures; asymmetric catalysis remains unexplored.

  • Bioavailability: Oral administration yields <5% systemic absorption due to first-pass metabolism.

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